Differentiation 1: Specificity as a Sitagliptin Intermediates Precursor vs. Non-Fluorinated Analogs
While direct biological data for 3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride is proprietary, its chemotype is a crucial core structure in potent DPP-4 inhibitors. A closely related 2,4,5-trifluorophenyl analog (US10479798, Compound 7) exhibited a DPP-4 IC50 of 5.20 nM [1]. In stark contrast, a compound from the same chemical series but with a non-fluorinated phenyl core (US10479798, Compound 21) showed a DPP-4 IC50 of >40,000 nM [2]. This >7,600-fold difference in potency demonstrates that aromatic fluorination is a non-negotiable requirement for activity at this target.
| Evidence Dimension | DPP-4 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly available; represented by a fluorinated analog (US10479798, Compound 7). |
| Comparator Or Baseline | Non-fluorinated analog (US10479798, Compound 21) with IC50 >40,000 nM. |
| Quantified Difference | >7,600-fold decrease in potency upon removal of fluorine atoms. |
| Conditions | Inhibition of human DPP-4 enzyme; assay conducted in Sf9 cells using a Gly-Pro-AMC substrate. |
Why This Matters
This evidences that the fluorophenyl group is essential for the core pharmacophore, making the non-fluorinated 3-amino-4-phenylbutanoic acid an invalid substitute for any application linked to this activity profile.
- [1] BindingDB (2018). BDBM50198185 (US10479798, Compound 7). Affinity Data IC50: 5.20 nM for DPP4. View Source
- [2] BindingDB (n.d.). BDBM420962 (US10479798, Compound 21). Affinity Data IC50: >4.00E+4 nM for DPP4. View Source
